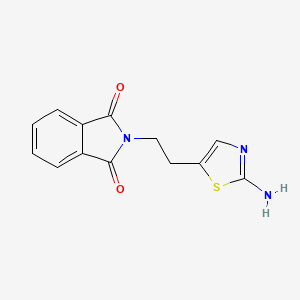

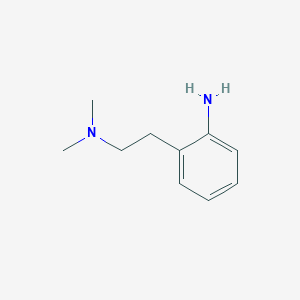

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

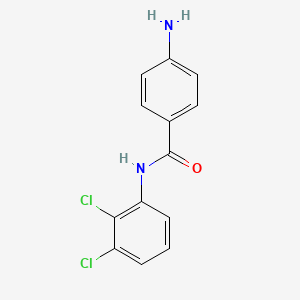

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as phthalimides, are recognized as one of the most talented skeletons due to their diverse biological activities . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .

Synthesis Analysis

Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The common structure of isoindoline-1,3-dione derivatives is –CO–N– ®–CO– . The construction of nitrogen holding heterocyclic ring attached to isoindoline-1,3-diones has been established to display strong antifungal and antibacterial activities .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been synthesized by the condensation of a phthalic anhydride with primary amines . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy yielded isoindoline-1,3-dione derivatives as the major product .Aplicaciones Científicas De Investigación

Catalyst-Free Synthesis

This compound may be used in catalyst-free synthesis processes to create derivatives for various applications. For example, a related study demonstrated a catalyst-free synthesis of derivatives using 2-aminothiazole .

Anticancer Activity

Isoindoline-1,3-dione derivatives have been investigated for their anticancer properties. They have shown potential in reducing cell viability in cancer cell lines, suggesting that our compound could be explored for similar therapeutic uses .

PI3K Inhibition

Compounds with an aminothiazole moiety have been suggested as strong PI3K inhibitors, which are important in cancer treatment due to their role in cell growth and survival .

Drug Design and Synthesis

The structural features of isoindoline-1,3-dione make it a candidate for drug design and synthesis, particularly in designing new molecules with potential biological activity .

Protein Homeostasis Disruption

Isoindoline derivatives can be used to disrupt protein homeostasis, which is a novel approach in developing therapeutics .

Molecular Docking Studies

Isoindoline compounds have been used in molecular docking studies to understand interactions with biological targets such as receptors, which could be relevant for drug discovery processes .

Catalyst-Free Synthesis Study Anticancer Activity Research PI3K Inhibition Study Protein Homeostasis Disruption Drug Design and Synthesis Overview Molecular Docking Studies

Mecanismo De Acción

Target of Action

The primary target of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .

Mode of Action

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione interacts with hD2R at its allosteric binding site . The compound forms interactions with key amino acid residues in the receptor, which can modulate the receptor’s activity . The exact nature of these interactions and the resulting changes in receptor activity are subjects of ongoing research.

Pharmacokinetics

In silico analysis suggests that isoindolines, in general, have favorable properties as ligands of the dopamine receptor d2

Result of Action

The molecular and cellular effects of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione’s action are still under investigation. Preliminary studies suggest that isoindolines may have potential therapeutic applications, possibly as antipsychotic agents . In a Parkinsonism mouse model, one isoindoline derivative showed promising results, reversing Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Safety and Hazards

Direcciones Futuras

The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . Isoindoline-1,3-dione derivatives have also shown potential as antipsychotic agents and in the treatment of Alzheimer’s disease , suggesting a wide range of potential applications in the future.

Propiedades

IUPAC Name |

2-[2-(2-amino-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4,7H,5-6H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPILXRCRBMXCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560135 |

Source

|

| Record name | 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione | |

CAS RN |

748738-32-1 |

Source

|

| Record name | 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)

![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)

![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)